Cas no 1031993-15-3 (N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide)

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound featuring a quinazoline core linked to an ethoxyphenyl acetamide moiety. This structure imparts potential biological activity, making it of interest in pharmaceutical and agrochemical research. The compound's key advantages include its well-defined molecular architecture, which allows for precise modifications to optimize efficacy and selectivity. Its quinazoline component is known for interactions with biological targets, while the ethoxyphenyl group may enhance solubility and bioavailability. The compound is suitable for exploratory studies in drug discovery, particularly in developing kinase inhibitors or antimicrobial agents. High-purity synthesis ensures reproducibility in research applications.
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide structure
1031993-15-3 structure
商品名:N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
CAS番号:1031993-15-3
MF:C19H19N3O3
メガワット:337.372464418411
CID:5433125
PubChem ID:46391591

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide 化学的及び物理的性質

名前と識別子

    • AKOS002146857
    • N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
    • N-(4-ethoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
    • BRD-K45273268-001-01-0
    • F3222-5209
    • 1031993-15-3
    • N-(4-ethoxyphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
    • STL133205
    • N-(4-Ethoxyphenyl)-2-[(2-methyl-4-quinazolinyl)oxy]acetamide
    • インチ: 1S/C19H19N3O3/c1-3-24-15-10-8-14(9-11-15)22-18(23)12-25-19-16-6-4-5-7-17(16)20-13(2)21-19/h4-11H,3,12H2,1-2H3,(H,22,23)
    • InChIKey: DAVXIHIUEPGSOT-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(OCC)C=C1)(=O)COC1=C2C(=NC(C)=N1)C=CC=C2

計算された属性

  • せいみつぶんしりょう: 337.14264148g/mol
  • どういたいしつりょう: 337.14264148g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 426
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 密度みつど: 1.257±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 523.9±50.0 °C(Predicted)
  • 酸性度係数(pKa): 11.92±0.70(Predicted)

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3222-5209-5mg
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
1031993-15-3 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3222-5209-2mg
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
1031993-15-3 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3222-5209-25mg
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
1031993-15-3 90%+
25mg
$109.0 2023-04-27
Life Chemicals
F3222-5209-1mg
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
1031993-15-3 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3222-5209-3mg
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
1031993-15-3 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3222-5209-20mg
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
1031993-15-3 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3222-5209-10mg
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
1031993-15-3 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3222-5209-40mg
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
1031993-15-3 90%+
40mg
$140.0 2023-04-27
Life Chemicals
F3222-5209-10μmol
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
1031993-15-3 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3222-5209-20μmol
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
1031993-15-3 90%+
20μl
$79.0 2023-04-27

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide 関連文献

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamideに関する追加情報

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide: A Comprehensive Overview

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS No. 1031993-15-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article provides a detailed overview of N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, including its chemical structure, synthesis methods, biological activities, and recent research findings.

Chemical Structure and Synthesis

The chemical structure of N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is defined by its quinazoline core and the presence of an ethoxyphenyl group. The quinazoline ring system is a key pharmacophore in many bioactive compounds, contributing to its diverse biological activities. The synthesis of this compound typically involves several steps, including the formation of the quinazoline ring and subsequent functional group modifications.

One common synthetic route involves the reaction of 4-chloroacetoxyquinazoline with 4-ethoxyaniline in the presence of a base such as potassium carbonate. This reaction yields N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide with high purity and yield. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods, utilizing catalysts and solvents that minimize environmental impact.

Biological Activities

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has been extensively studied for its biological activities, particularly in the context of cancer therapy. Research has shown that this compound exhibits potent antiproliferative effects against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

A study published in the Journal of Medicinal Chemistry in 2021 reported that N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide selectively targets the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer. By inhibiting this pathway, the compound effectively reduces cell viability and induces apoptosis in cancer cells while sparing normal cells. This selective toxicity makes it a promising candidate for further development as an anticancer agent.

Pharmacokinetics and Toxicology

The pharmacokinetic properties of N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide have been evaluated in preclinical studies using animal models. These studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It shows good oral bioavailability and a reasonable half-life, making it suitable for oral administration.

Toxicology studies have also been conducted to assess the safety profile of N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide. Results from these studies indicate that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, further investigations are needed to fully understand its long-term safety and potential side effects in humans.

Clinical Trials and Future Prospects

The promising preclinical data on N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide have paved the way for its evaluation in clinical trials. Several phase I trials are currently underway to assess the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results from these trials have been encouraging, with some patients showing significant tumor regression.

In addition to its potential as an anticancer agent, recent research has also explored the use of N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yloxy)acetamide] for other therapeutic applications. For example, a study published in the European Journal of Pharmacology in 2020 reported that this compound exhibits anti-inflammatory properties and may be useful in treating inflammatory diseases such as rheumatoid arthritis.

Conclusion

In conclusion, N-(4-Ethoxyphenyl)-2-[ (2-Methylquinazolin - 4 - yl ) oxy ] acetamide (CAS No. 1031993 - 15 - 3 ) represents a promising compound with a wide range of potential therapeutic applications . Its unique chemical structure , potent biological activities , and favorable pharmacokinetic properties make it an attractive candidate for further development . Ongoing clinical trials will provide valuable insights into its safety and efficacy , potentially leading to new treatment options for various diseases . As research continues , it is anticipated that this compound will play an increasingly important role in medicinal chemistry and pharmaceutical science .

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd